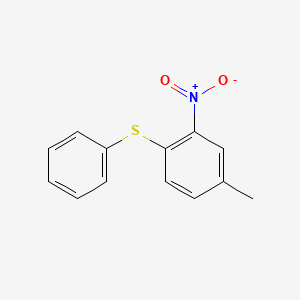![molecular formula C16H31N3O2 B8280327 Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate](/img/structure/B8280327.png)
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a piperazine ring, and an aminocyclohexyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-aminocyclohexylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate is used in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the aminocyclohexyl moiety, leading to different chemical and biological properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
Eigenschaften
Molekularformel |
C16H31N3O2 |
|---|---|
Molekulargewicht |
297.44 g/mol |
IUPAC-Name |
tert-butyl 4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h13-14H,4-12,17H2,1-3H3 |
InChI-Schlüssel |
GBGWXXNZMIKZGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8280264.png)
![2-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8280271.png)











